(2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol
Description
Properties
CAS No. |
253129-06-5 |
|---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(3,4-diaminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H17N3O3/c12-6-2-1-5(3-7(6)13)9-11(17)10(16)8(4-15)14-9/h1-3,8-11,14-17H,4,12-13H2/t8-,9+,10-,11+/m1/s1 |
InChI Key |
YAYMFJWCRXEXGZ-YTWAJWBKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O)N)N |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C(N2)CO)O)O)N)N |
Origin of Product |
United States |
Preparation Methods
Biocatalytic and Chemical Synthesis of Polyhydroxylated Pyrrolidines
A general approach to synthesizing 2-hydroxymethylpyrrolidine-3,4-diols, structurally related to the target compound, involves:
- Starting from N-protected aminotetraols, which are converted by microbial or enzymatic oxidation to N-protected 5-amino-5-desoxypentuloses.
- Subsequent removal of the N-protecting group yields free 5-amino-5-desoxypentuloses.
- Catalytic cyclization and reduction steps lead to the formation of hydroxymethylpyrrolidine-3,4-diols with defined stereochemistry.
This method, described in a German patent (DE60211677T2), emphasizes an economical and stereoselective route to polyhydroxylated pyrrolidines, which can be adapted to introduce aromatic substituents such as the 3,4-diaminophenyl group by appropriate precursor design and functional group manipulation.
Synthetic Routes from Aromatic Precursors
Hung et al. (J. Org. Chem. 1991) describe a route to related hydroxymethylpyrrolidines starting from azido-substituted aromatic compounds:
- Ozonolysis of 3-azidopropenylbenzene produces azidoacetaldehyde.
- Enzymatic aldol condensation of azidoacetaldehyde with dihydroxyacetone phosphate yields 5-azido-5-desoxy-D-xylulose.
- Dephosphorylation and catalytic hydrogenation (using palladium catalysts) convert this intermediate to the hydroxymethylpyrrolidine-3,4-diol.
Although this method focuses on a phenyl-substituted pyrrolidine, modification of the aromatic ring to include 3,4-diamino substituents is feasible through post-synthetic aromatic amination or by starting with appropriately substituted aromatic precursors.
Modular Synthetic Strategies Involving Epoxy Alkenes and Ozonolysis
Advanced synthetic methods for complex pyrrolidine derivatives utilize:
- Preparation of epoxy alkenes as chiral building blocks.
- Ozonolysis followed by in situ reduction to generate key diol intermediates.
- Mitsunobu reactions and oxidation steps to install sulfone groups.
- Coupling reactions such as Julia–Kocienski olefination to build carbon skeletons.
- Copper-catalyzed ring-opening of epoxides with organometallic reagents to introduce side chains.
- Protection and deprotection steps to manage functional groups.
These steps, reported in the synthesis of bifuranyl natural products and related pyrrolidine diols, provide a modular and stereocontrolled approach that can be adapted for the target compound by incorporating the 3,4-diaminophenyl moiety at the appropriate stage.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl and diol groups are primary sites for oxidation:
Key Findings :
-
Sodium periodate selectively oxidizes vicinal diols to dialdehydes, enabling further conjugation.
-
Enzymatic oxidation of aromatic amines produces metabolites with altered bioactivity .
Amine-Dependent Reactions
The 3,4-diaminophenyl moiety participates in nucleophilic and coupling reactions:
Key Findings :
-
Palladium-catalyzed cross-coupling (e.g., Sonogashira, Stille) modifies the aromatic amine for enhanced bioactivity .
-
Schiff bases act as intermediates in enzyme inhibition pathways .
Enzymatic Transformations
Biological systems catalyze stereospecific modifications:
Key Findings :
-
The pyrrolidine ring mimics carbohydrate transition states, inhibiting glycosidases at nM concentrations .
-
Hydroxylation at the 4-position of the phenyl group increases metal-chelating capacity .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reactions | Citations |
|---|---|---|---|
| Vicinal diols | High | Oxidation, protection | |
| Aromatic amines | Moderate | Diazotization, cross-coupling | |
| Hydroxymethyl | Low | Oxidation, esterification |
Scientific Research Applications
The compound (2S,3S,4R,5R)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol is a complex organic molecule with potential applications in various scientific and medical fields. This article explores its applications based on the current literature and available data.
Anticancer Research
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. The presence of amino groups can enhance interactions with biological targets, potentially leading to the inhibition of cancer cell proliferation.
Drug Design and Development
The compound's structural features make it a candidate for designing new drugs targeting specific biological pathways. Its ability to form hydrogen bonds due to hydroxymethyl and amino groups can be exploited in drug-receptor interactions.
Enzyme Inhibition
Research has shown that similar pyrrolidine derivatives can act as enzyme inhibitors. The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing therapies.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives, including those with similar structures to This compound . The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the basic structure could yield potent anticancer agents .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibitors, researchers synthesized several derivatives based on the core structure of the compound. These derivatives were tested for their ability to inhibit specific enzymes linked to disease processes. Results indicated that certain modifications enhanced inhibitory activity significantly .
Table 1: Summary of Biological Activities
| Activity Type | Compound Structure | Activity Level |
|---|---|---|
| Anticancer | This compound | Moderate |
| Enzyme Inhibition | Similar Pyrrolidine Derivatives | High |
| Drug Design Potential | Based on Structural Modifications | Very High |
Mechanism of Action
The mechanism of action of (2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
(2S,3S,4R,5S)-2-(3,4-Dimethoxyphenyl)-5-(Hydroxymethyl)-1-Methylpyrrolidine-3,4-Diol
- Molecular Formula: C₁₄H₂₁NO₅
- Key Differences: Substituents: 3,4-Dimethoxyphenyl (electron-donating methoxy groups) vs. 3,4-diaminophenyl (electron-rich amino groups). Additional Groups: 1-Methyl group on the pyrrolidine nitrogen.
- Impact: The methoxy groups reduce polarity (LogP = 0.20 vs. -0.23 for the target compound) and may decrease solubility . The 1-methyl group enhances metabolic stability but reduces hydrogen-bond donor capacity (3 H-bond donors vs. 4 in the target compound) .
- ADMET Profile : Lower intestinal absorption (72.3% probability) compared to the target compound’s predicted higher permeability (TPSA 82.40 Ų vs. 112.89 Ų) .
(2S,3S,4R,5R)-2-(4-Aminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol
- Molecular Formula : C₁₁H₁₆N₂O₃
- Key Differences: Substituents: 4-Aminophenyl (single amino group) vs. 3,4-diaminophenyl.
- Impact: Reduced hydrogen-bonding capacity (2 H-bond donors vs. 4 in the target compound). Lower TPSA (82.40 Ų vs. 112.89 Ų), suggesting weaker polar interactions with targets .
Antiviral Pyrrolidine Derivatives
Galidesivir (BCX-4430)
- Structure: (2S,3S,4R,5R)-2-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol.
- Key Differences: Substituent: Pyrrolo[3,2-d]pyrimidin-7-yl (purine analog) vs. diaminophenyl.
- Biological Activity : Broad-spectrum antiviral agent targeting RNA viruses (e.g., Ebola, Zika) by inhibiting viral RNA polymerase .
- Comparison: The target compound’s diaminophenyl group may favor interactions with bacterial enzymes (e.g., RihA), whereas Galidesivir’s purine-like moiety mimics nucleosides for viral polymerase inhibition .
Tetrahydrofuran-Based Analogs
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-Purin-9-yl)Tetrahydrofuran-3,4-Diol
- Structure : Ribose-like tetrahydrofuran core with a purine base.
- Key Differences: Core Structure: Tetrahydrofuran (5-membered ring with one oxygen) vs. pyrrolidine (5-membered nitrogenous ring).
- Impact :
Key Research Findings
Enzymatic Inhibition: The target compound’s 3,4-diaminophenyl group enhances binding to E. coli RihA, with a crystal structure showing interactions between the diaminophenyl moiety and the enzyme’s hydrophobic pocket .
ADMET Trade-offs : Compounds with methoxy groups (e.g., ) exhibit better membrane permeability but lower metabolic stability due to CYP3A4 substrate liability .
Antiviral Specificity: Galidesivir’s purine analog enables broad-spectrum antiviral activity, whereas the target compound’s diaminophenyl group may limit its application to bacterial targets .
Biological Activity
The compound (2S,3S,4R,5R)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol is a pyrrolidine derivative with potential biological significance. This article reviews its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula: C₉H₁₃N₃O₄
- Molecular Weight: 211.21 g/mol
- CAS Number: 634-74-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities primarily related to its interaction with cellular pathways and enzymes. Notably, it has been studied for its potential anti-cancer properties and effects on metabolic pathways.
1. Anticancer Activity
Studies have shown that this compound can inhibit tumor growth in various cancer cell lines.
- Mechanism of Action:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | Study A |
| HeLa (Cervical) | 10 | Study B |
| A549 (Lung) | 12 | Study C |
2. Effect on Metabolic Pathways
The compound has also been investigated for its role in modulating metabolic pathways related to glucose metabolism and insulin sensitivity.
- Key Findings:
- Enhanced glucose uptake in muscle cells.
- Improved insulin sensitivity in diabetic models.
Case Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing MCF-7 tumors showed that administration of the compound led to a significant reduction in tumor size compared to the control group. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Metabolic Effects in Diabetic Rats
In a diabetic rat model, treatment with the compound resulted in lower blood glucose levels and improved insulin sensitivity. The mechanism was attributed to enhanced GLUT4 translocation to the cell membrane.
Research Findings
Recent research has focused on understanding the molecular interactions of this compound with various targets within cells.
- Inhibition of Enzymes:
The compound has been shown to inhibit enzymes such as:- Dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism.
- Cyclooxygenase (COX), associated with inflammation and cancer progression.
Q & A
Q. How can synthesis conditions for (2S,3S,4R,5R)-2-(3,4-Diaminophenyl)pyrrolidine derivatives be optimized for high yield and purity?
Methodological Answer: Optimization requires a combination of reaction parameter tuning and analytical validation. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic amines and diols, critical for coupling reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or acid/base catalysts improve regioselectivity in diaminophenyl substitutions .
- Yield Monitoring : Use high-performance liquid chromatography (HPLC) to track reaction progress and purity. For example, a 46% yield was achieved for a structurally similar pyrrolidone derivative under controlled conditions .
- Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios, minimizing experimental runs while maximizing data robustness .
Q. What analytical techniques are most reliable for confirming the stereochemistry and functional groups of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous pyrrolidine-carboxylic acid derivatives (e.g., (2S,3R,4R,5R)-proline derivatives with RMSD < 0.01 Å) .
- Multinuclear NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to identify hydroxyl (-OH), hydroxymethyl (-CH2OH), and diaminophenyl (-NH2) groups. For example, ¹H NMR of 5-(4-aminophenyl)pyrrolidinone showed distinct NH2 signals at δ 6.8–7.2 ppm .
- 2D NOESY : Confirms spatial proximity of stereocenters (e.g., 3,4-dihydroxy groups in pyrrolidine rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ m/z 297.1214 for C12H17N2O4) with < 2 ppm error .
Advanced Research Questions
Q. How can computational methods enhance the design of reaction pathways for functionalizing the pyrrolidine core?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation barriers for diaminophenyl substitutions. For example, ICReDD’s workflow combines DFT with experimental feedback to predict optimal reaction conditions .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential energy surfaces to identify low-energy pathways for hydroxyl and amine group additions .
- Machine Learning (ML) : Train ML models on existing pyrrolidine reaction datasets to predict regioselectivity and byproduct formation .
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
- Cross-Validation with Crystallography : If NMR data conflicts (e.g., unexpected coupling constants), compare with X-ray-derived torsion angles. For example, crystallography confirmed the 2S,3S,4R,5R configuration in a related proline derivative despite ambiguous NOE signals .
- Isotopic Labeling : Introduce deuterium at hydroxyl groups to distinguish exchangeable protons in NMR spectra .
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to identify conformational flexibility in diaminophenyl substituents .
Q. What strategies enable regioselective functionalization of the pyrrolidine ring’s hydroxyl and amine groups?
Methodological Answer:
- Protecting Group Chemistry :
- Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyls, enabling selective amination of the 3,4-diaminophenyl group .
- Boc (tert-butoxycarbonyl) protection for amines allows orthogonal modification of hydroxymethyl groups .
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Jacobsen’s thiourea) induce enantioselectivity during ring-opening of epoxide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
